(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazolone core substituted with dichlorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with methylhydrazine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
Benzylamine: Contains a benzyl group attached to an amine, differing significantly in structure and reactivity.
Steviol glycoside: A natural compound with a different core structure but similar in terms of having multiple functional groups.
Uniqueness
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of functional groups and the pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-15(9-12-4-3-5-14(8-12)24-2)18(23)22(21-11)13-6-7-16(19)17(20)10-13/h3-10H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSCFUJOYCSJSN-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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